molecular formula C8H6BrF3 B1440236 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene CAS No. 1138444-86-6

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene

Cat. No.: B1440236
CAS No.: 1138444-86-6
M. Wt: 239.03 g/mol
InChI Key: IWWXVLPLYCRPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is inferred as C₈H₅BrF₃, with a molecular weight approximating 243.43 g/mol (calculated based on structural analogs in and ). This compound is utilized in synthetic organic chemistry, particularly in pharmaceutical and agrochemical research, where fluorinated and brominated aromatic intermediates are critical for developing bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene typically involves the bromination and fluorination of appropriate precursor compounds. One common method is the bromination of 1-(1,1-difluoroethyl)-4-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactive nature of bromine and fluorine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in:

  • Pharmaceutical Development : The compound is explored for its potential as an intermediate in drug synthesis, particularly for compounds targeting specific biological pathways.
  • Agrochemical Production : Its reactivity allows for the development of novel agrochemicals with enhanced efficacy.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound may exhibit significant antimicrobial activity, making them candidates for new antibiotic agents.
  • Anticancer Activity : Research has indicated that certain fluorinated compounds can interact with cancer cell lines, leading to further exploration of their mechanisms as potential anticancer drugs.

Material Science

In material science, this compound is utilized in:

  • Polymer Chemistry : It acts as a precursor for synthesizing specialty polymers with unique thermal and mechanical properties.
  • Advanced Materials : Its unique electronic properties due to the presence of halogens make it suitable for developing materials used in electronics and photonics.

Case Studies and Research Findings

Numerous studies have documented the applications and effects of this compound:

  • Pharmaceutical Research : A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their anticancer properties against various cancer cell lines. The results indicated promising activity that warrants further investigation into structure-activity relationships.
  • Material Science Applications : Research conducted at a leading university demonstrated how this compound could be integrated into polymer matrices to enhance thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related halogenated benzenes, focusing on substituent effects, reactivity, physical properties, and applications.

Structural and Substituent Comparisons

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene - C₈H₅BrF₃ 2-Br, 4-F, 1-(CF₂CH₃) ~243.43 Intermediate in fluorinated drug synthesis
4-Bromo-1-difluoromethyl-2-fluorobenzene 749932-17-0 C₇H₄BrF₃ 4-Br, 2-F, 1-(CF₂H) 225.01 Fluorinated building block
1-Bromo-4-fluorobenzene 460-00-4 C₆H₄BrF 1-Br, 4-F 175.00 Solvent, cross-coupling reactions
1-Bromo-4-fluoro-2-methylbenzene 452-63-1 C₇H₆BrF 1-Br, 4-F, 2-CH₃ 189.03 Material science applications
1-(1,1-Difluoroethyl)-4-fluorobenzene 39211-54-6 C₈H₇F₃ 4-F, 1-(CF₂CH₃) 160.14 Discontinued halogenated intermediate

Physical Properties

  • Boiling Point and Solubility : While exact data for the target compound are unavailable, analogs like 1,1'-(bromomethylene)bis(4-fluorobenzene) (CAS 345-90-4) have a predicted boiling point of 302.4°C and solubility in chloroform and acetonitrile .
  • Density : Estimated at 1.48 g/cm³ based on structurally similar compounds .

Biological Activity

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene is an organic compound with potential applications in various fields, including medicinal chemistry and biological research. Its unique structure, characterized by multiple halogen substituents, allows it to interact with biological molecules in significant ways. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

  • Molecular Formula : C₇H₄BrF₃
  • Molecular Weight : 225.01 g/mol
  • CAS Number : 845866-81-1

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The bromine and fluorine atoms in its structure facilitate strong binding to active sites of various proteins, potentially inhibiting their activity or altering their function. The compound's mechanism can be summarized as follows:

  • Enzyme Interaction : The compound can bind to the active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
  • Protein-Ligand Interactions : It may form covalent bonds with specific amino acid residues in proteins, influencing their structural and functional properties.

Biological Activity Studies

Recent studies have focused on the compound's potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Below is a summary of key findings:

Study Biological Activity Examined Findings
BenchChem Study Enzyme MechanismsInvestigated interactions with enzymes; showed potential for modulating enzyme activity.
VWR Analysis Antimicrobial PropertiesExhibited inhibitory effects against certain bacterial strains.
ResearchGate Publication Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Toxicity Profile

Understanding the toxicity of this compound is crucial for assessing its safety for use in research and potential therapeutic applications. The following data outlines its toxicity based on animal studies:

  • Acute Toxicity (LD50) :
    • Median lethal dose (LD50) reported at approximately 2,700 mg/kg in rats .
    • Symptoms observed at lethal doses included tremors, weight loss, and respiratory distress.
  • Inhalation Studies :
    • LC50 values were determined to be around 18,000 mg/m³ for acute inhalation exposure .
    • Clinical signs included lethargy and abnormal respiratory patterns.

Case Studies

Several case studies have highlighted the compound's biological potential:

  • Antimicrobial Effects : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various pathogens, indicating its utility in developing new antimicrobial agents.
  • Cancer Research : Research has shown that this compound induces apoptosis in specific cancer cell lines, suggesting that it may serve as a lead compound for anticancer drug development.
  • Enzyme Inhibition Studies : Investigations into its interactions with key metabolic enzymes revealed that it could act as a competitive inhibitor, providing insights into its role in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-1-(1,1-difluoroethyl)-4-fluorobenzene, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a fluorinated precursor (e.g., 4-fluorobenzene derivatives) using brominating agents like N-bromosuccinimide (NBS) or HBr in the presence of catalysts. A key step is the introduction of the difluoroethyl group via nucleophilic substitution or radical-mediated pathways. Reaction temperature (e.g., 0–60°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents significantly impact yields, with optimal conditions achieving ~70–85% efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR is critical for resolving fluorine environments (e.g., difluoroethyl vs. aromatic fluorine signals). 1H^{1}\text{H} NMR helps identify proton splitting patterns near electronegative substituents.
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (225.01 g/mol) and isotopic patterns from bromine.
  • XRD : Single-crystal X-ray diffraction provides definitive structural validation, particularly for verifying substitution patterns on the benzene ring .

Advanced Research Questions

Q. How does the electron-withdrawing nature of substituents influence reactivity in palladium-catalyzed cross-coupling reactions?

The bromine atom and difluoroethyl group act as strong electron-withdrawing groups, polarizing the aromatic ring and enhancing oxidative addition efficiency in Pd-catalyzed reactions (e.g., Suzuki-Miyaura couplings). However, steric hindrance from the difluoroethyl group can reduce coupling yields with bulky aryl boronic acids. Optimization of ligands (e.g., XPhos) and bases (e.g., Cs2_2CO3_3) is essential, with reported yields ranging from 79–93% for heteroarene couplings .

Q. What computational methods are used to predict the compound’s reactivity in radical-mediated reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies (BDEs) for C-Br and C-F bonds, predicting sites prone to radical cleavage. Solvent effects are simulated using polarizable continuum models (PCM). These studies guide experimental design, such as selecting initiators (e.g., AIBN) for controlled radical polymerization or functionalization .

Q. How do contradictory data on electrochemical bromofunctionalization yields arise, and how can they be resolved?

Discrepancies in yields (e.g., 60–93% for alkene dibromination) often stem from variations in electrode materials (Pt vs. graphite), current density, or electrolyte composition (e.g., HBr concentration). Systematic studies using design of experiments (DoE) frameworks can isolate critical variables. For example, flow reactors improve reproducibility by maintaining consistent residence times and minimizing side reactions .

Q. What strategies mitigate competing side reactions during difluoroethyl group installation?

Competing elimination (e.g., HF loss) is minimized by using mild bases (e.g., KF) and low temperatures. Protecting groups (e.g., silyl ethers) shield reactive sites during sequential functionalization. Recent advances in photoredox catalysis enable selective radical addition to the benzene ring, reducing byproduct formation .

Q. Methodological Considerations

Q. How are regioselectivity challenges addressed in electrophilic aromatic substitution (EAS) reactions?

The bromine atom directs incoming electrophiles to the meta position relative to itself, while the difluoroethyl group exerts ortho/para-directing effects. Competing directing effects require careful control of reaction kinetics (e.g., slow addition of electrophiles) or use of directing auxiliaries (e.g., transient directing groups in transition metal catalysis) .

Q. What are the best practices for handling air- and moisture-sensitive reactions involving this compound?

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent addition).
  • Purge solvents with inert gases (N2_2, Ar) and store the compound under anhydrous conditions (e.g., molecular sieves).
  • Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to detect intermediate species .

Properties

IUPAC Name

2-bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-8(11,12)6-3-2-5(10)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWXVLPLYCRPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251893
Record name 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-86-6
Record name 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.